6-Chloro-2-ethyl-3-methyl-4-phenylquinoline
Description
6-Chloro-2-ethyl-3-methyl-4-phenylquinoline (molecular formula: C₁₉H₁₇ClN) is a substituted quinoline derivative characterized by a chloro group at position 6, an ethyl group at position 2, a methyl group at position 3, and a phenyl ring at position 3. Quinoline scaffolds are widely studied due to their pharmacological relevance, including antimicrobial, anticancer, and antimalarial activities .
Properties
CAS No. |
821770-49-4 |
|---|---|
Molecular Formula |
C18H16ClN |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
6-chloro-2-ethyl-3-methyl-4-phenylquinoline |
InChI |
InChI=1S/C18H16ClN/c1-3-16-12(2)18(13-7-5-4-6-8-13)15-11-14(19)9-10-17(15)20-16/h4-11H,3H2,1-2H3 |
InChI Key |
PSTUCEGOSPIXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-3-methyl-4-phenylquinoline typically involves the reaction of appropriate substituted anilines with chloroacetyl chloride, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group at position 6 is a primary site for nucleophilic substitution due to the electron-withdrawing effect of the quinoline ring system. Reactions with nucleophiles such as amines or alcohols under basic or acidic conditions can replace the chlorine atom. For example, analogous quinoline derivatives undergo substitution reactions facilitated by Lewis acids or high temperatures .
Electrophilic Aromatic Substitution
The quinoline core and phenyl ring may undergo electrophilic substitution, particularly at positions para to the electron-donating methyl and phenyl groups. Reactions such as nitration or acylation could occur, though steric hindrance from the ethyl group at position 2 may limit reactivity at adjacent positions .
Oxidation and Reduction
The quinoline framework is typically resistant to oxidation, but the ethyl group at position 2 could undergo oxidation to form ketones or aldehydes under strong oxidizing conditions (e.g., KMnO₄ in acidic media). Reduction of the quinoline ring to its tetrahydroquinoline form might require catalytic hydrogenation .
Alkylation and Acylation
The ethyl group at position 2 may participate in alkylation or acylation reactions. For instance, reactions with alkyl halides or acyl chlorides could modify the ethyl chain, though reactivity may depend on steric factors and electronic effects from the quinoline core .
Key Structural and Reactive Features
Biological and Chemical Implications
The compound’s reactivity profile suggests potential applications in medicinal chemistry, particularly as a scaffold for anticancer or antimicrobial agents. For example:
Scientific Research Applications
Chemistry
6-Chloro-2-ethyl-3-methyl-4-phenylquinoline serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can lead to new compounds with varied properties.
Research has indicated several potential biological applications:
- Antimicrobial Properties : Studies have shown that quinoline derivatives can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The structural characteristics of this compound suggest it may exhibit similar antibacterial effects.
- Antimalarial Activity : Quinoline derivatives are known to target the bc1 protein complex in Plasmodium falciparum, indicating that this compound may have potential as an antimalarial agent. Preliminary studies suggest it could inhibit parasite growth at low concentrations.
Medicinal Chemistry
The compound is being explored for its anticancer properties. Its mechanism may involve interference with DNA replication or inhibition of specific enzymes associated with cancer cell proliferation.
Case Study 1: Antibacterial Activity
In vitro studies conducted on various quinoline derivatives have demonstrated their efficacy against gram-positive and gram-negative bacteria. Specifically, derivatives similar to this compound have shown promising results in inhibiting bacterial growth, suggesting its potential use in developing new antibiotics.
Case Study 2: Antimalarial Efficacy
A focused study on quinoline derivatives highlighted significant inhibition of Plasmodium growth in erythrocytes. The findings indicate that compounds like this compound could be further explored for their antimalarial properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-3-methyl-4-phenylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) at position 6 is common across analogues, contributing to electron withdrawal.
- Solubility and Lipophilicity : Ethoxycarbonyl () and methoxy () substituents improve aqueous solubility, while cyclohexyl () and phenyl () groups enhance lipophilicity.
- Steric Effects : Ethyl and methyl groups in the target compound reduce steric hindrance compared to bulkier substituents like benzyloxy ().
Critical Analysis and Limitations
- Data Gaps : Direct biological data for the target compound is absent in the evidence; comparisons rely on structural extrapolation.
- Contradictions : While methoxy groups generally enhance solubility (), they may reduce membrane permeability in some cases (), highlighting context-dependent effects.
- Structural Validation : Techniques like SHELX () and CrysAlis PRO () ensure accurate crystallographic data, but discrepancies in substituent positions (e.g., vs. ) require careful verification.
Biological Activity
6-Chloro-2-ethyl-3-methyl-4-phenylquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of quinoline derivatives, including this compound, typically involves the condensation of appropriate substrates under various catalytic conditions. One efficient method utilizes sodium hydrogen sulfate (NaHSO4) as a catalyst under solvent-free conditions, yielding high purity and yield of the desired product .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The compound exhibits significant antibacterial activity against a range of pathogenic bacteria. For instance:
| Microorganism | Inhibition Zone (mm) | Comparison with Standard Drug (mm) |
|---|---|---|
| Escherichia coli | 22 | 24 |
| Staphylococcus aureus | 25 | 27 |
| Klebsiella pneumoniae | 25 | 27 |
These results indicate that the compound's antibacterial activity is comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For example, derivatives containing the quinoline nucleus have shown promising results against various cancer cell lines:
| Cell Line | IC50 (mM) |
|---|---|
| HeLa | 30.98 |
| HCT116 | 22.7 |
| MCF7 | 4.12 |
These findings suggest that modifications in the quinoline structure can enhance cytotoxicity against cancer cells .
Case Studies
- Case Study on Antiviral Activity : A derivative of quinoline was tested for its antiviral properties against H5N1 influenza virus. The study reported a growth inhibition percentage of 91.2% with low cytotoxicity, indicating a favorable therapeutic index .
- Antifungal Properties : In another study, various quinoline derivatives were tested against fungal strains, showing effective inhibition with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Candida albicans .
The biological activity of quinolines is often attributed to their ability to chelate metal ions, which is crucial for their interaction with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups enhances their lipophilicity and overall bioactivity .
Q & A
Q. What are the standard synthetic protocols for preparing 6-chloro-2-ethyl-3-methyl-4-phenylquinoline, and what key intermediates are involved?
- Methodological Answer : A common approach involves cyclocondensation reactions using substituted aryl aldehydes and ketones. For example, ferrocenyl imine intermediates (e.g., 26D) can react with acetaldehyde in the presence of iodine as a catalyst (0.072 mmol), followed by chromatographic purification to isolate the product in ~63% yield . Critical intermediates include halogenated quinoline precursors and organometallic complexes (e.g., ferrocenyl derivatives) . Key Steps :
- Formation of imine intermediates.
- Cyclization under catalytic iodine.
- Purification via silica gel chromatography.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, XRD analysis at 100 K revealed a mean C–C bond length of 1.410(2) Å and a dihedral angle of 119.37° between the quinoline core and substituents, confirming steric and electronic effects . Complementary techniques include:
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is widely employed. For example, red-colored ferrocenyl-quinoline derivatives were purified using this method, achieving >97% purity . Alternative methods:
- Recrystallization : Solvent systems like ethanol/water optimize crystal growth.
- HPLC : For polar derivatives, reverse-phase C18 columns resolve closely related impurities .
Advanced Research Questions
Q. What mechanistic insights explain the role of iodine in the synthesis of this compound derivatives?
- Methodological Answer : Iodine acts as a Lewis acid catalyst, facilitating imine activation and cyclization. Studies suggest it lowers the activation energy for quinoline ring formation by coordinating with nitrogen lone pairs, accelerating electron-deficient intermediate formation . Competing pathways (e.g., Friedländer vs. Pfitzinger reactions) may explain yield variations (63–85%) depending on substituent electronic effects .
Q. How do crystallographic parameters (e.g., bond angles, torsion angles) influence the reactivity of this compound?
- Methodological Answer : XRD data (e.g., C3–C4 bond length = 1.372(2) Å, Cl1–C4–C5 angle = 117.69(14)°) indicate steric strain at the chloro-substituted position, enhancing susceptibility to nucleophilic substitution. Torsional strain between the phenyl and ethyl groups (dihedral angle = 122.16(16)°) may reduce π-π stacking efficiency in solid-state applications . Table 1 : Selected Crystallographic Parameters
| Parameter | Value | Implication |
|---|---|---|
| C–Cl Bond Length | 1.737(2) Å | Electrophilic reactivity |
| N1–C1–C6 Angle | 120.22(12)° | Ring planarity |
| C7–C8–C16 Torsion | 119.51(14)° | Steric hindrance |
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Yield discrepancies (e.g., 63% vs. 85%) often arise from:
- Catalyst Loading : Higher iodine concentrations (>0.1 mmol) may deactivate intermediates .
- Temperature : Reactions at 80°C vs. room temperature alter kinetic vs. thermodynamic product ratios.
- Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) reduce cyclization efficiency compared to –CH₃ .
Recommendation : Optimize via Design of Experiments (DoE) to map parameter interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
